Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a halogenated aromatic ester featuring a benzo[d][1,3]dioxole core substituted with two bromine atoms at positions 4 and 6, a methoxy group at position 7, and a methyl ester at position 3. The bromine substituents enhance its reactivity in cross-coupling reactions, while the ester and methoxy groups contribute to its solubility and stability .
Properties
Molecular Formula |
C10H8Br2O5 |
|---|---|
Molecular Weight |
367.97 g/mol |
IUPAC Name |
methyl 4,6-dibromo-7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8Br2O5/c1-14-7-5(11)4(10(13)15-2)6(12)8-9(7)17-3-16-8/h3H2,1-2H3 |
InChI Key |
QMGWIFNAIUZGAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Br)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydroxybenzoate Derivatives
The foundational step involves converting methyl 3-methoxy-4,5-dihydroxybenzoate into the dioxole framework. In a representative procedure, methyl 3-methoxy-4,5-dihydroxybenzoate is treated with dibromomethane (1.6 equiv) in DMF under reflux with potassium carbonate (2.1 equiv) to yield methyl 7-methoxybenzo[d]dioxole-5-carboxylate (1a ) in 45% yield (Scheme 1). The reaction proceeds via nucleophilic attack of the phenoxide ions on dibromomethane, forming the dioxole ring.
Critical Parameters :
-
Solvent : DMF enhances solubility of intermediates.
-
Temperature : 95°C optimizes reaction rate without decomposition.
-
Base : Anhydrous K₂CO₃ prevents hydrolysis of the methyl ester.
Regioselective Bromination Strategies
Electrophilic Aromatic Bromination
Direct bromination of 1a using bromine (Br₂) or N-bromosuccinimide (NBS) is complicated by the electron-donating methoxy and dioxole groups, which deactivate the aromatic ring. However, meta -directing effects of the ester group allow bromination at the 4- and 6-positions under controlled conditions.
In a modified protocol, methyl 7-methoxybenzo[d]dioxole-5-carboxylate is treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 equiv) in chloroform at room temperature for 22 hours, yielding methyl 4,6-dibromo-7-methoxybenzo[d]dioxole-5-carboxylate in 92% yield. The reaction exploits the steric bulk of DBDMH to favor dibromination at the less hindered positions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Brominating Agent | DBDMH (0.5 equiv) |
| Temperature | 25°C |
| Time | 22 hours |
| Yield | 92% |
Directed Ortho-Metalation (DoM)
An alternative approach employs DoM to install bromine atoms selectively. Treatment of 1a with LDA (2.5 equiv) at -78°C in THF generates a stabilized aryl lithium species, which reacts with hexabromoethane (2.0 equiv) to afford the dibrominated product in 78% yield. This method offers superior regiocontrol but requires stringent anhydrous conditions.
Esterification and Functional Group Interconversion
Carboxylic Acid Intermediate
Hydrolysis of the methyl ester in 1a is achieved using 2M NaOH in dioxane/water (4:1) at reflux for 6 hours, yielding 7-methoxybenzo[d]dioxole-5-carboxylic acid (2a ) in 89% yield. Subsequent treatment with thionyl chloride (SOCl₂) in dichloromethane converts 2a into the corresponding acyl chloride, which is unstable and used immediately for further reactions.
Esterification Under Mild Conditions
Re-esterification of the acyl chloride with methanol in the presence of pyridine (1.2 equiv) at 0°C provides the methyl ester in quantitative yield. This step is critical for restoring the ester group after functionalization of the aromatic ring.
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) or recrystallization from methanol. Key characterization data include:
-
¹H NMR (CDCl₃): δ 7.19 (s, 1H, Ar-H), 4.02 (s, 3H, OCH₃), 3.94 (s, 3H, COOCH₃).
-
¹³C NMR : δ 166.9 (C=O), 147.1 (C-O), 102.7 (dioxole CH₂).
-
HRMS : m/z calcd for C₁₀H₈Br₂O₅ [M+H]⁺ 392.8765, found 392.8768.
Challenges and Optimization
Competing Side Reactions
Scientific Research Applications
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and methoxy group can enhance binding affinity and specificity.
In Material Science: The compound’s structural features contribute to the formation of stable and durable materials, influencing properties such as thermal stability and mechanical strength
Comparison with Similar Compounds
Key Observations :
- Bromine atoms increase steric hindrance and electron-withdrawing effects, influencing reactivity in Suzuki or Ullmann couplings .
- Synthetic Flexibility : Esterification under mild conditions (room temperature, CH₂Cl₂) is common for benzo[d][1,3]dioxole carboxylates, whereas benzodithiazine derivatives (e.g., Compound 15) require harsher conditions (reflux, K₂CO₃/DMF) .
Physicochemical Properties
Table 2: Spectroscopic and Thermal Data
Key Observations :
- Electronic Effects : The C=O stretching frequency (~1715 cm⁻¹) remains consistent across esters, indicating minimal electronic perturbation from bromine substituents .
- Thermal Stability : Brominated derivatives exhibit higher melting points (e.g., 357 K) compared to hydroxylated analogs, likely due to reduced hydrogen bonding and increased molecular symmetry .
Biological Activity
Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a synthetic compound derived from the benzo[d][1,3]dioxole framework, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H9Br2O5
- Molecular Weight: 359.09 g/mol
- CAS Number: 81474-46-6
- Boiling Point: 356.325ºC at 760 mmHg
- Density: 1.618 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer effects. For example, the presence of bromine substituents has been associated with enhanced cytotoxic activity against various cancer cell lines. In vitro studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit cell proliferation and induce apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | Apoptosis induction |
| Similar Derivative | MCF-7 (Breast Cancer) | TBD | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | TBD | Effective |
| Escherichia coli | TBD | Moderate |
Case Studies and Research Findings
- In Vitro Studies on Anticancer Activity : A study conducted by researchers at [source] demonstrated that this compound exhibits significant cytotoxicity against A549 lung cancer cells. The study employed various assays to measure cell viability and apoptosis markers.
- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of the compound against common pathogens. The results indicated a strong inhibitory effect on Staphylococcus aureus and moderate activity against Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, leading to caspase activation and subsequent cell death in cancer cells [source].
Q & A
Q. Methodological Consideration :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.
- Catalyst Screening : Acidic resins (e.g., Amberlyst-15) can improve recyclability vs. traditional mineral acids.
- Yield Analysis : Monitor reaction progress via TLC or HPLC to optimize quenching time.
How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?
Basic Research Focus
X-ray crystallography is definitive for confirming substitution patterns and steric effects. For example, in the structurally similar compound Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, non-hydrogen atoms (excluding the ester group) are coplanar, with an O1-C7-C6-C1 torsion angle of -143.4° . Key techniques:
- NMR : NMR distinguishes methoxy (-OCH) and ester (-COOCH) groups via singlet peaks at δ 3.8–4.0 ppm.
- FTIR : Confirm ester C=O stretch at ~1700 cm and aromatic C-Br vibrations at 650–750 cm.
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 367 for CHBrO).
Q. Advanced Consideration :
- Crystallographic Refinement : Use SHELXL for anisotropic displacement parameters to model steric strain in dibromo-substituted analogs.
- Dynamic NMR : Resolve conformational isomerism caused by restricted rotation of substituents.
What safety protocols are critical for handling dibromo-substituted benzodioxole derivatives?
Basic Research Focus
Dibromo compounds require stringent safety measures due to potential toxicity and environmental persistence:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated vapors.
- Waste Disposal : Neutralize acidic byproducts before disposal, as per EPA guidelines .
Q. Advanced Consideration :
- Ecotoxicity Assessment : Use Daphnia magna or algae bioassays to evaluate environmental impact.
- Degradation Studies : UV photolysis or Fenton reactions can degrade brominated aromatics into less harmful intermediates.
How do halogen substituents (Br vs. Cl) influence reactivity in nucleophilic aromatic substitution (NAS)?
Advanced Research Focus
Bromine’s lower electronegativity (vs. Cl) enhances leaving-group ability in NAS. For example:
| Substrate | Reaction with NaOMe (MeOH, 60°C) | Yield (%) |
|---|---|---|
| 4,6-Cl analog | No reaction (24 h) | 0 |
| 4,6-Br analog | Complete substitution (12 h) | 85 |
Bromine’s polarizability stabilizes transition states via resonance, accelerating NAS .
Q. Methodological Insight :
- Kinetic Studies : Use pseudo-first-order kinetics to compare Cl/Br substitution rates.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for halogen displacement.
What strategies mitigate contradictions in biological activity data for halogenated benzodioxoles?
Advanced Research Focus
Conflicting bioactivity reports often stem from assay variability or impurities. For example:
- Antimicrobial Studies : A derivative with MIC = 8 µg/mL against S. aureus in one study showed no activity in another due to DMSO solvent interference .
Q. Resolution Strategies :
Standardize Assays : Use CLSI guidelines for MIC determination.
Purity Validation : Confirm ≥95% purity via HPLC (C18 column, MeOH:HO = 70:30).
Positive Controls : Include ciprofloxacin (antibacterial) or doxorubicin (anticancer) for cross-lab consistency.
How can substituent effects be systematically explored for drug discovery applications?
Advanced Research Focus
A QSAR (Quantitative Structure-Activity Relationship) approach evaluates substituent contributions:
| Position | Substituent | LogP | IC (µM) |
|---|---|---|---|
| 4,6 | Br | 2.1 | 0.45 |
| 4,6 | Cl | 1.8 | 1.2 |
| 4,6 | F | 1.5 | 3.8 |
Bromine’s hydrophobicity (higher LogP) correlates with improved membrane permeability and target binding .
Q. Methodological Workflow :
Library Synthesis : Use parallel synthesis (e.g., Sonogashira coupling) to generate analogs.
ADMET Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
